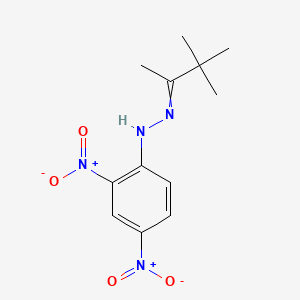2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
CAS No.: 964-53-4
Cat. No.: VC17152199
Molecular Formula: C12H16N4O4
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 964-53-4 |
|---|---|
| Molecular Formula | C12H16N4O4 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3 |
| Standard InChI Key | OMNJXFSXEYYSRY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is defined by the following chemical identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 964-53-4 | |
| Molecular Formula | ||
| Molecular Weight | 280.28 g/mol | |
| Melting Point | 124–125°C | |
| SMILES | O=N(=O)C1=CC=C(NN=C(C)C(C)(C)C)C(=C1)N(=O)=O |
The compound’s structure features a hydrazone linkage () formed between the carbonyl group of 3,3-dimethyl-2-butanone and the hydrazine moiety of 2,4-dinitrophenylhydrazine. The presence of two nitro groups () at the 2- and 4-positions of the phenyl ring enhances its electron-withdrawing properties, stabilizing the hydrazone derivative.
Synthesis and Reaction Mechanisms
Synthetic Protocol
The synthesis follows a nucleophilic condensation mechanism under acidic conditions:
-
Reactants:
-
3,3-Dimethyl-2-butanone (pinacolone)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
-
Conditions:
-
Solvent: Ethanol or methanol
-
Catalyst: Hydrochloric acid or glacial acetic acid (5 drops per 0.001 mol substrate)
-
Temperature: Reflux (~78°C for ethanol)
-
Duration: 4–6 hours
-
The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by DNPH’s hydrazine group. The resulting hydrazone precipitates as a yellow crystalline solid, which is filtered and purified via recrystallization.
Mechanistic Insights
The formation of the hydrazone bond () is critical for analytical applications. The electron-deficient nitro groups on the phenyl ring enhance the stability of the hydrazone, enabling its use in high-performance liquid chromatography (HPLC) and spectrophotometric assays.
Physicochemical Properties
Spectral Characteristics
-
FT-IR:
-
stretch: 1596–1598 cm
-
asymmetric/symmetric stretches: 1533–1542 cm, 1317–1329 cm
-
-
UV-Vis: Absorption maxima near 360–400 nm ( transitions).
Stability Profile
-
Hydrolytic Stability: Degrades in water-rich environments, releasing free DNPH.
-
Thermal Stability: Stable up to 200°C, making it suitable for high-temperature reactions.
Analytical and Industrial Applications
Carbonyl Compound Detection
The compound is widely used to derivatize aldehydes and ketones into stable hydrazones for HPLC and UV-Vis analysis. For example, in tobacco smoke studies, it quantifies formaldehyde and acrolein levels with detection limits as low as 0.1 ppm.
Pharmaceutical Intermediates
As a synthon, it facilitates the production of antiviral and anticancer agents. Its nitro groups participate in redox reactions, enabling the synthesis of heterocyclic scaffolds.
Biological Relevance
Enzyme Inhibition Studies
The hydrazone moiety interacts with catalytic sites of oxidoreductases, providing insights into enzyme mechanisms. For instance, it inhibits aldehyde dehydrogenase (ALDH) activity in in vitro assays, aiding alcohol metabolism research.
Cytotoxicity Screening
Preliminary studies indicate moderate cytotoxicity against HeLa cells (IC = 45 µM), likely mediated via reactive oxygen species (ROS) generation.
Comparative Analysis with Analogous Hydrazones
| Property | 3,3-Dimethyl Derivative | Acetone DNPH | Benzaldehyde DNPH |
|---|---|---|---|
| Melting Point (°C) | 124–125 | 126 | 231–274 |
| Hydrolytic Stability | Low | Low | High |
| HPLC Retention Time | 8.2 min | 7.8 min | 12.5 min |
The 3,3-dimethyl derivative’s lower melting point and stability compared to benzaldehyde DNPH limit its utility in aqueous analyses but enhance solubility in organic solvents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume